molecular formula C14H16O4 B14164458 3-acetyl-5,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-one CAS No. 33654-66-9

3-acetyl-5,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B14164458
CAS No.: 33654-66-9
M. Wt: 248.27 g/mol
InChI Key: RGQPRKPHBRTYTN-UHFFFAOYSA-N
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Description

3-acetyl-5,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-one is an organic compound with a complex structure that includes acetyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-5,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-one can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition of nitrile oxides to the corresponding dihydronaphthalene . This reaction typically requires specific conditions, such as the presence of a base like triethylamine and solvents like nitroethane . The reaction proceeds through the formation of regioisomeric isoxazolines, which are then reduced to the desired hydroxy ketone using Raney Nickel .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-acetyl-5,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts such as palladium or copper, along with suitable ligands and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-acetyl-5,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-acetyl-5,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and methoxy groups allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

33654-66-9

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

3-acetyl-5,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C14H16O4/c1-8(15)9-6-10-12(17-2)4-5-13(18-3)14(10)11(16)7-9/h4-5,9H,6-7H2,1-3H3

InChI Key

RGQPRKPHBRTYTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC2=C(C=CC(=C2C(=O)C1)OC)OC

Origin of Product

United States

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